Methyl 2-cyano-2-(2,3-difluoro-6-nitrophenyl)acetate
Description
Properties
IUPAC Name |
methyl 2-cyano-2-(2,3-difluoro-6-nitrophenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2N2O4/c1-18-10(15)5(4-13)8-7(14(16)17)3-2-6(11)9(8)12/h2-3,5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITFLRTXKXIZFFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C#N)C1=C(C=CC(=C1F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701176033 | |
| Record name | Benzeneacetic acid, α-cyano-2,3-difluoro-6-nitro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701176033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2055119-07-6 | |
| Record name | Benzeneacetic acid, α-cyano-2,3-difluoro-6-nitro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2055119-07-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneacetic acid, α-cyano-2,3-difluoro-6-nitro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701176033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-cyano-2-(2,3-difluoro-6-nitrophenyl)acetate typically involves the esterification of 2-cyano-2-(2,3-difluoro-6-nitrophenyl)acetic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-cyano-2-(2,3-difluoro-6-nitrophenyl)acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The cyano group can be reduced to an amine using lithium aluminum hydride.
Substitution: The difluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Amine derivatives: Formed by the reduction of the cyano group.
Substituted derivatives: Formed by nucleophilic substitution of the difluoro groups.
Scientific Research Applications
Methyl 2-cyano-2-(2,3-difluoro-6-nitrophenyl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique functional groups.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-cyano-2-(2,3-difluoro-6-nitrophenyl)acetate involves its interaction with various molecular targets. The cyano and nitro groups are known to participate in electron transfer reactions, while the difluoro groups can enhance the compound’s stability and reactivity. These interactions can affect cellular pathways and molecular targets, leading to its observed biological activities .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The positions of fluorine, nitro, and cyano groups significantly influence reactivity and stability. Key analogs include:
Key Observations :
- Electron-Withdrawing Effects: The target compound’s 2,3-difluoro-6-nitro arrangement creates a stronger electron-deficient aromatic ring compared to 3,5-difluoro or 4-fluoro analogs. This enhances electrophilic substitution resistance but may increase acidity of the α-hydrogen due to cyano-nitro synergy .
Comparison with Carboxylic Acid Derivatives
The carboxylic acid counterpart, 2-(2,3-difluoro-6-nitrophenyl)acetic acid (CAS: 141428-47-9), differs in solubility and reactivity:
Functional Group Variations in Acetate/Acetamide Analogs
Comparisons with acetamide derivatives (e.g., –4) reveal:
- Amide vs. Ester : Amides (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide) exhibit higher hydrolytic stability but lower electrophilicity compared to esters. The target compound’s ester group offers versatility in further transformations (e.g., hydrolysis to acids) .
- Nitro vs. Trifluoromethyl : Nitro groups enhance electron-withdrawing effects more strongly than trifluoromethyl (-CF₃), making the target compound more reactive in SNAr (nucleophilic aromatic substitution) reactions .
Biological Activity
Methyl 2-cyano-2-(2,3-difluoro-6-nitrophenyl)acetate (CAS No. 2055119-07-6) is a synthetic compound with notable structural characteristics that suggest potential biological activity. This article explores its biological properties, synthesis methods, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHFNO
- Molecular Weight : 256.16 g/mol
- Boiling Point : Approximately 388.8 °C (predicted)
- Density : 1.479 g/cm³ (predicted)
The compound features a cyano group, a nitrophenyl group with two fluorine substituents, and an ester functional group, which may influence its reactivity and interaction with biological systems.
Synthesis Methods
This compound can be synthesized through various chemical reactions that require careful control of conditions to ensure high yields and purity. Specific methods include:
- Nucleophilic Substitution : Utilizing nucleophiles to replace halogen atoms in precursor compounds.
- Esterification Reactions : Combining acetic acid derivatives with cyano-containing compounds.
Anticancer Potential
Recent studies suggest that compounds similar to this compound exhibit promising anticancer properties. For instance, research on related compounds has demonstrated their effectiveness against triple-negative breast cancer (TNBC) cell lines, indicating that modifications in the structure can lead to enhanced biological activity .
Interaction Studies
Preliminary interaction studies are crucial for understanding how this compound behaves within biological systems. The presence of electron-withdrawing groups like cyano and nitro may enhance its ability to interact with cellular targets, potentially affecting pathways involved in cell proliferation and apoptosis.
Case Studies and Research Findings
-
Cell Line Studies : In vitro studies have shown that structurally similar compounds can induce cell death in cancer cell lines at specific concentrations, suggesting that this compound may have similar effects .
Compound Cell Line Concentration (μM) Effect Compound A MDA-MB-231 10 No effect on cell viability Compound B MDA-MB-468 30 Significant decrease in cell viability - Mechanistic Insights : Research indicates that compounds with similar functional groups can modulate protein levels associated with cell cycle regulation, such as CDC20 and cyclin B1 . This suggests potential pathways through which this compound could exert its effects.
Future Directions
Despite the promising data surrounding this compound, further research is necessary to elucidate its full biological profile. Areas for future investigation include:
- In vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
- Mechanistic Studies : To identify specific molecular targets and pathways influenced by the compound.
- Comparative Analysis : To evaluate its activity against other known anticancer agents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
